4-Ethynylaniline

Catalog No.
S1508954
CAS No.
14235-81-5
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynylaniline

CAS Number

14235-81-5

Product Name

4-Ethynylaniline

IUPAC Name

4-ethynylaniline

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2

InChI Key

JXYITCJMBRETQX-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)N

Canonical SMILES

C#CC1=CC=C(C=C1)N

Synthesis:

4-Ethynylaniline is a chemical compound with the formula C₈H₇N. It is a terminal alkyne, meaning it has a carbon-carbon triple bond at the end of the molecule. The synthesis of 4-ethynylaniline using 2-methyl-3-butyn-2-ol (MEBYNOL) has been reported in scientific literature []. This method offers an efficient way to obtain this valuable building block for further research.

Polymers:

One area of research involving 4-ethynylaniline focuses on its use in the synthesis of polymers. Transition metal catalysts can be employed to polymerize 4-ethynylaniline, leading to the formation of poly(4-ethynylaniline) []. These polymers possess unique properties due to the presence of the alkyne functionality and are being investigated for various potential applications.

Material Science:

Research efforts have explored the impact of surface functionalization with 4-ethynylaniline on the thermal behavior of materials like multi-walled carbon nanotubes (MWNTs) and graphene []. This involves attaching molecules of 4-ethynylaniline to the surface of these materials, potentially influencing their thermal stability and other properties. This research holds promise for developing advanced materials with tailored characteristics.

Organic Synthesis:

4-Ethynylaniline serves as a valuable building block in organic synthesis. It has been used as an alkyne component in the synthesis of indoles from nitroarenes, employing a palladium-phenanthroline catalyst []. Indoles are important heterocyclic compounds found in various natural products and pharmaceuticals, and this research contributes to exploring new and efficient synthetic routes.

Additional Applications:

Beyond the areas mentioned above, 4-ethynylaniline finds use in the synthesis of other diverse molecules, including N-methyliminodiethyl 4-(4-ethynylphenyliminomethyl)benzeneboronate [] and HC2-NDI (NDI = 1,4,5,8-naphthalenediimide) acetylene ligand []. These applications showcase the versatility of 4-ethynylaniline as a valuable building block in various research endeavors.

4-Ethynylaniline, also known as p-ethynylaniline, is an organic compound with the molecular formula C₈H₇N. It features a terminal alkyne functional group (ethynyl) attached to an aniline moiety, making it a member of the aromatic amines family. This compound is characterized by its distinctive structure, which includes a phenyl ring bonded to an ethynyl group and an amino group at the para position. Its chemical structure can be represented as follows:

text
H |C≡C - C6H4 - NH2

4-Ethynylaniline is notable for its applications in organic synthesis, particularly as an intermediate in the production of various chemical compounds.

Limited information exists on the specific hazards of 4-Ethynylaniline. However, as a general guideline for aromatic amines, it is recommended to handle it with care due to potential skin irritation, eye irritation, and respiratory tract irritation []. Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with this compound.

  • 1,3-Dipolar Cycloaddition: The acetylene bond in 4-ethynylaniline can react to form triazole rings when subjected to specific conditions, such as electrochemical oxidation .
  • Friedel-Crafts Reaction: It can undergo Friedel-Crafts acylation or alkylation due to the presence of the aromatic ring .
  • Chan-Lam Coupling Reaction: This reaction allows for the coupling of 4-ethynylaniline with boronic acids to form biaryl compounds .

The biological activity of 4-ethynylaniline has been explored in various contexts:

  • Toxicity: While it is not classified as harmful by ingestion, exposure can lead to respiratory issues such as reactive airways dysfunction syndrome (RADS) .
  • Ecotoxicological Concerns: As a primary aromatic amine, it poses environmental risks, particularly in aquatic systems where it can bind irreversibly to humic substances and exhibit toxicity to various species .

Several synthesis methods for 4-ethynylaniline have been reported:

  • From Aniline Derivatives: One common method involves the reaction of aniline derivatives with acetylene under controlled conditions.
  • Using 2-Methyl-3-butyn-2-ol: This method involves treating 2-methyl-3-butyn-2-ol with appropriate reagents to yield 4-ethynylaniline .

Several compounds share structural similarities with 4-ethynylaniline. Here are a few notable examples:

Compound NameStructureUnique Features
AnilineC₆H₅NH₂Basic aromatic amine without alkyne group.
PhenylacetyleneC₈H₈Contains only alkyne functionality; lacks amino group.
4-AminobenzonitrileC₈H₈N₂Contains a nitrile group instead of an ethynyl group.

Uniqueness of 4-Ethynylaniline: The presence of both the ethynyl and amino groups distinguishes 4-ethynylaniline from other similar compounds, allowing for unique reactivity patterns and applications in organic synthesis.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Ethynylaniline

Dates

Modify: 2023-08-15

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